molecular formula C13H14N2O B12071385 4-(4-Ethoxyphenyl)pyridin-3-amine

4-(4-Ethoxyphenyl)pyridin-3-amine

Cat. No.: B12071385
M. Wt: 214.26 g/mol
InChI Key: OLNALQBGCYDZHQ-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)pyridin-3-amine is a pyridine derivative characterized by a pyridine core substituted with an ethoxyphenyl group at the 4-position and an amine group at the 3-position. The ethoxy (-OCH₂CH₃) moiety on the phenyl ring introduces moderate lipophilicity, which may enhance membrane permeability and bioavailability compared to polar substituents like hydroxyl or methoxy groups.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(4-ethoxyphenyl)pyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-2-16-11-5-3-10(4-6-11)12-7-8-15-9-13(12)14/h3-9H,2,14H2,1H3

InChI Key

OLNALQBGCYDZHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde and 3-aminopyridine.

    Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with 3-aminopyridine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(4-Ethoxyphenyl)pyridin-3-amine.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Ethoxyphenyl)pyridin-3-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs as the mixture flows through the reactor. This method offers advantages in terms of scalability and process control.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry
4-(4-Ethoxyphenyl)pyridin-3-amine serves as a significant building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against various diseases, particularly in cancer and inflammatory conditions. Research indicates that derivatives of this compound exhibit selective inhibition against specific enzymes, making them potential candidates for drug development targeting conditions such as cancer and autoimmune diseases.

Case Study: Anticancer Activity
In studies evaluating the anticancer properties of compounds derived from 4-(4-Ethoxyphenyl)pyridin-3-amine, several analogs demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a derivative was shown to inhibit cell proliferation in breast cancer models, suggesting its utility in developing targeted therapies.

Agrochemical Formulations
4-(4-Ethoxyphenyl)pyridin-3-amine is being investigated for its potential role in formulating agrochemicals. Its derivatives may possess herbicidal or pesticidal properties, contributing to sustainable agricultural practices. Research into its efficacy against specific pests has shown promise, indicating that it could be integrated into pest management strategies.

Analytical Chemistry

Detection and Quantification Methods
The compound is utilized in developing analytical methods for detecting various substances. Its unique chemical structure facilitates the creation of sensitive assays for quantifying biological markers or environmental pollutants.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 4-(4-Ethoxyphenyl)pyridin-3-amine is crucial for optimizing its biological activity. Research has shown that modifications to the ethoxy group can significantly impact the compound's pharmacological properties.

Modification Effect on Activity
Addition of halogensIncreased potency against cancer cells
Alteration of side chainsEnhanced solubility and bioavailability

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can vary, but common targets include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs.
  • Lipophilicity : The cyclohexyloxy substituent (4-(Cyclohexyloxy)pyridin-3-amine) increases lipophilicity (logP ≈ 2.8) compared to ethoxy (logP ≈ 2.2), which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Metabolic Stability : Methoxy groups (e.g., 4-(4-Methoxyphenyl)pyridin-3-amine) are more prone to oxidative demethylation than ethoxy groups, which may reduce in vivo half-life .

Biological Activity

4-(4-Ethoxyphenyl)pyridin-3-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and research findings.

  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol
  • IUPAC Name : 4-(4-Ethoxyphenyl)pyridin-3-amine
  • Canonical SMILES : CCOC1=CC=C(C=C1)C2=CN=CC=C2N

Synthesis Methods

The synthesis of 4-(4-Ethoxyphenyl)pyridin-3-amine typically involves:

  • Starting Materials : Ethoxybenzene and pyridine derivatives.
  • Reaction Conditions : The compound can be synthesized through nucleophilic substitution reactions where the amine group is introduced at the 3-position of the pyridine ring.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 4-(4-Ethoxyphenyl)pyridin-3-amine, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

Antiparasitic Activity

Compounds structurally related to 4-(4-Ethoxyphenyl)pyridin-3-amine have been evaluated for their antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of sleeping sickness. Preliminary studies have indicated that modifications in the pyridine structure can enhance efficacy against these parasites .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes associated with various diseases. For example, it has shown potential as an inhibitor of kinases involved in cancer pathways, similar to other pyridine derivatives .

Case Studies and Research Findings

  • Antitrypanosomal Activity : A study found that similar pyridine-based compounds demonstrated IC50 values as low as 0.38 μM against Trypanosoma brucei rhodesiense, indicating a promising avenue for drug development in treating African sleeping sickness .
  • Kinase Inhibition : Another investigation highlighted the potential of pyridine derivatives in inhibiting Bcr-Abl kinase, which is crucial in certain leukemias. The findings suggest that structural modifications can lead to enhanced selectivity and potency .

Comparative Analysis of Biological Activity

CompoundActivity TypeIC50 (μM)Notes
4-(4-Ethoxyphenyl)pyridin-3-amineAntimicrobialTBDEffective against various bacterial strains
Similar Pyridine DerivativeAntitrypanosomal0.38Effective against T.b.r.
Imatinib (Bcr-Abl inhibitor)Kinase InhibitionTBDSuccessful treatment for chronic myeloid leukemia

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